2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl methacrylate is a specialized organic compound characterized by its complex molecular structure and unique chemical properties. It belongs to the family of methacrylates, which are widely utilized in polymer chemistry and material science due to their versatility and ability to form durable materials. This compound is particularly noted for its applications in various scientific fields, including chemistry, biology, and industrial processes .
The compound can be synthesized through various methods, with industrial production often employing continuous flow reactors to maintain quality and yield. The synthesis process involves careful monitoring of parameters such as temperature, pressure, and catalyst concentration to optimize efficiency .
The synthesis of 2,3,4-trimethyl-5-oxotetrahydrofuran-3-yl methacrylate can be achieved through several methods:
The synthesis typically requires careful selection of solvents and reagents to ensure high purity levels (often above 97% as indicated in commercial products). The use of stabilizers such as hydroquinone may be necessary to prevent premature polymerization during storage .
The molecular structure of 2,3,4-trimethyl-5-oxotetrahydrofuran-3-yl methacrylate features a tetrahydrofuran ring substituted with three methyl groups and an oxo group at the 5-position. The methacrylate functional group allows for polymerization reactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | (2,3,4-trimethyl-5-oxooxolan-3-yl) 2-methylprop-2-enoate |
| InChI Key | DPDGTSLRECIPSE-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)OC(C1(C)OC(=O)C(=C)C)C |
2,3,4-trimethyl-5-oxotetrahydrofuran-3-yl methacrylate can participate in several types of chemical reactions:
These reactions can significantly alter the physical and chemical properties of the compound, making it suitable for various applications .
The mechanism by which 2,3,4-trimethyl-5-oxotetrahydrofuran-3-yl methacrylate exerts its effects varies based on its application:
Understanding these mechanisms is crucial for optimizing its use in scientific research and industrial applications .
The physical properties of 2,3,4-trimethyl-5-oxotetrahydrofuran-3-yl methacrylate include:
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Melting Point | 21 °C |
| Flash Point | 152 °C |
| Solubility | Soluble in methanol |
Chemical properties include stability under various conditions and reactivity with other compounds. It is generally stable but may polymerize if not handled correctly due to its methacrylate functionality .
2,3,4-trimethyl-5-oxotetrahydrofuran-3-yl methacrylate has several applications across different fields:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1